molecular formula C18H17F4NO3 B2510168 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate CAS No. 2228825-13-4

6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate

Cat. No.: B2510168
CAS No.: 2228825-13-4
M. Wt: 371.332
InChI Key: PCQDGGIBSBHFJS-UHFFFAOYSA-N
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Description

6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a synthetic tetrahydroisoquinoline derivative characterized by a 4-fluorobenzyloxy substituent at the 6-position of the isoquinoline core. The trifluoroacetate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formulations.

Structural modifications at the 6-position, such as this substitution, are critical for modulating receptor affinity and selectivity .

Properties

IUPAC Name

6-[(4-fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO.C2HF3O2/c17-15-4-1-12(2-5-15)11-19-16-6-3-14-10-18-8-7-13(14)9-16;3-2(4,5)1(6)7/h1-6,9,18H,7-8,10-11H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQDGGIBSBHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler cyclization. This involves the condensation of an arylamine with an aldehyde or ketone, followed by cyclization under acidic conditions.

The next step involves the introduction of the 4-fluorobenzyl group. This can be achieved through nucleophilic substitution reactions, where the tetrahydroisoquinoline is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Finally, the trifluoroacetate moiety is introduced through esterification. The compound is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or sulfuric acid.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

(6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl)2,2,2-trifluoroacetate (Compound 6)

Key Differences :

  • Substituent : The target compound features a 4-fluorobenzyloxy group, while Compound 6 incorporates a 3,4,5-trimethoxyphenyl moiety. Methoxy groups enhance lipophilicity and may influence DNA intercalation (common in antitumor agents), whereas the fluorine atom improves metabolic resistance .
  • Core Structure: Compound 6 contains a fused [1,4]dioxino ring system, absent in the target compound. This modification alters conformational flexibility and binding interactions.

(S)-6-[(2,2-Diphenylethyl)amino]-6-oxo-5-[(S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido]hexan-1-aminium 2,2,2-Trifluoroacetate (CP0851076)

Key Differences :

  • Functionalization: CP0851076 features a diphenylethylamino side chain and a 4-oxo-4-phenylbutanoyl group, enabling dual-targeting mechanisms. The target compound lacks these extended substituents, suggesting a simpler pharmacophore.
  • Bioactivity : CP0851076 exhibits an EC50 of 1230.27 nM , though its specific target is unspecified. The target compound’s activity remains unreported but may differ due to structural simplicity .

Physicochemical and Bioactivity Comparison

Compound Name Core Structure Key Substituents Bioactivity (EC50) Synthesis Highlights
Target Compound Tetrahydroisoquinoline 4-Fluorobenzyloxy Not reported Likely reductive amination/alkylation
Compound 6 Dioxino-tetrahydroisoquinoline 3,4,5-Trimethoxyphenyl Not reported Reductive amination + salt formation
CP0851076 Tetrahydroisoquinoline Diphenylethylamino, Phenylbutanoyl 1230.27 nM Multi-step peptide coupling

Critical Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyloxy group (target) may enhance stability but reduce π-π stacking compared to Compound 6’s methoxy groups.
  • Salt Formation : All three compounds use trifluoroacetate counterions, improving aqueous solubility for in vitro assays .

Research Findings and Implications

  • Antitumor Potential: Compound 6’s trimethoxyphenyl group is structurally analogous to combretastatin A-4 (a microtubule disruptor), suggesting possible antitumor mechanisms. The target compound’s fluorinated substituent may favor blood-brain barrier penetration for CNS applications .
  • Metabolic Stability: Fluorination in the target compound likely reduces oxidative metabolism compared to non-halogenated analogs, extending half-life .
  • Synthetic Complexity : CP0851076’s multi-step synthesis contrasts with the target compound’s simpler route, highlighting trade-offs between structural complexity and scalability .

Biological Activity

The compound 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a derivative of tetrahydroisoquinoline (THIQ), a scaffold known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18F3N1O3\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_3

This compound exhibits unique properties due to the presence of the trifluoroacetate group and the fluorobenzyl moiety, which may enhance its pharmacological profile.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of THIQ derivatives. A comparative analysis involving various THIQ-based compounds demonstrated promising activity against human coronaviruses (HCoV-229E and HCoV-OC43). The synthesized THIQ derivatives showed lower cytotoxicity compared to traditional antiviral agents like chloroquine and hydroxychloroquine, suggesting a favorable therapeutic index .

CompoundIC50 (µM)Selectivity Index
Avir-1280 ± 124.67
Avir-8515 ± 227.75
Chloroquine60 ± 310.00
Hydroxychloroquine66 ± 38.25

Anti-inflammatory Activity

The compound has been investigated for its role in modulating inflammatory pathways. Specifically, it has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in the regulation of Th17 cells implicated in autoimmune diseases. In mouse models of rheumatoid arthritis, the compound exhibited significant therapeutic effects with minimal adverse effects .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

  • RORγt Modulation : The compound's ability to inhibit RORγt can reduce Th17 cell differentiation, thereby mitigating inflammatory responses associated with autoimmune disorders.
  • Antiviral Mechanism : The antiviral efficacy may stem from interference with viral replication processes or modulation of host immune responses.

Study on Efficacy Against Psoriasis

In a study focusing on psoriasis treatment using THIQ derivatives similar to our compound, researchers found that lower doses effectively reduced psoriatic lesions in murine models. The results indicated that these compounds could serve as potential therapeutic agents for skin disorders linked to Th17 cell activity .

Evaluation in Rheumatoid Arthritis Models

In another significant study, compounds structurally related to 6-((4-Fluorobenzyl)oxy)-1,2,3,4-tetrahydroisoquinoline were tested in models of rheumatoid arthritis. The findings revealed that these compounds not only reduced inflammation but also improved joint function without causing toxicity over prolonged administration periods .

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